Product packaging for 2-Butylpyridine(Cat. No.:CAS No. 5058-19-5)

2-Butylpyridine

Cat. No.: B1583359
CAS No.: 5058-19-5
M. Wt: 135.21 g/mol
InChI Key: ADSOSINJPNKUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Butylpyridine is a natural product found in Mentha arvensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1583359 2-Butylpyridine CAS No. 5058-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOSINJPNKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198597
Record name 2-Butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-19-5
Record name 2-Butylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5058-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XCM5F4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Fundamental Aspects and Research Landscape of 2 Butylpyridine and Alkylpyridine Systems

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical science, with pyridine (B92270) and its derivatives standing out as subjects of intense research and widespread application. The pyridine ring, a six-membered heterocycle structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is a fundamental structural motif found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Within this context, alkylpyridines represent a critical subclass, serving as foundational building blocks for the synthesis of more complex molecular architectures. chemrxiv.orgchemistrydocs.com

2-Butylpyridine, a colorless liquid with the chemical formula C₉H₁₃N, is a member of this alkylpyridine family. ontosight.ai It is utilized in various industrial and research settings, primarily as a chemical intermediate for the production of specialty chemicals, including those in the pharmaceutical and agrochemical sectors. ontosight.ai Its chemistry is representative of 2-substituted alkylpyridines, making it a valuable compound for studying the fundamental principles of reactivity and substituent effects in heterocyclic systems.

Significance of Alkyl Substituent Effects on Pyridine Reactivity and Applications in Chemical Research

The chemical behavior of the pyridine ring is profoundly influenced by the nature and position of its substituents. The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. wikipedia.orguoanbar.edu.iq Consequently, reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iq Conversely, this electron deficiency renders the ring more susceptible to nucleophilic substitution, with incoming nucleophiles preferentially attacking the electron-poor C2 and C4 positions. wikipedia.orguoanbar.edu.iq The nitrogen atom itself possesses a lone pair of electrons, allowing it to act as a base and a nucleophile, readily reacting with alkyl halides to form quaternary N-alkylpyridinium salts. wikipedia.org

The introduction of an alkyl group, such as the n-butyl group at the C2 position in this compound, modifies this intrinsic reactivity in several ways:

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This effect increases the electron density in the ring, albeit modestly, which can influence the rate and orientation of certain reactions. However, the powerful deactivating effect of the ring nitrogen remains the dominant factor in its reactivity profile towards electrophiles. uoanbar.edu.iq

Steric Effects: The substituent at the 2-position can create steric hindrance around the nitrogen atom and the adjacent C3 position. While the n-butyl group is flexible and exerts less steric bulk than a branched isomer like a tert-butyl group, it still influences the approach of reagents to the nitrogen atom and the adjacent positions. The significant steric hindrance of the tert-butyl group, for instance, is known to create a distinct coordination environment around the nitrogen, impacting its ability to bind to transition metals and participate in hydrogen bonding. researchgate.net

Directing Effects: In reactions involving the formation of pyridinium (B92312) ions followed by nucleophilic addition, the position of the alkyl group is crucial for directing the regioselectivity of the attack. Studies on N-alkyl pyridiniums show that substituents dictate the position of nucleophilic addition, with attack often occurring at the positions ortho or para to the nitrogen (C2, C4, C6). chemrxiv.org For a 2-substituted pyridine, nucleophilic attack is typically directed towards the C6 position. chemrxiv.org

The fundamental physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₁₃N ontosight.aichemsrc.com
Molecular Weight 135.21 g/mol nih.gov
Appearance Colorless to pale yellow liquid ontosight.aithegoodscentscompany.com
Boiling Point 191.6–195 °C ontosight.aichemsrc.com
Density ~0.91 g/cm³ chemsrc.com
Refractive Index ~1.49 chemsrc.comthegoodscentscompany.com

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

Scope of Contemporary Academic Inquiry for this compound and its Analogues

Contemporary research on this compound and related alkylpyridines often focuses on their application in synthetic organic chemistry, particularly in the development of new methodologies for creating chiral molecules. The direct, enantioselective functionalization of the alkyl group attached to the pyridine ring is a significant area of academic inquiry because it provides access to valuable chiral building blocks without the need for pre-activating the substrate. nih.gov

A notable example is the use of this compound in studies on the direct enantioselective α-alkylation of 2-alkylpyridines. In this research, chiral lithium amide bases are employed as non-covalent auxiliaries to control the stereochemistry of the reaction. The process involves the deprotonation of the methylene (B1212753) group adjacent to the pyridine ring (the α-position of the butyl group), followed by alkylation with an electrophile. The study demonstrated that high enantioselectivity could be achieved for the benzylation of this compound. nih.gov

The findings below highlight the optimization of this specific transformation.

Table 2: Research Findings on Enantioselective Benzylation of this compound

Entry Amine Additive Yield (%) Enantiomeric Ratio (er)
1 (R)-1 LiCl 75 92:8
2 (R)-1 None 70 91:9
3 (R)-2 LiCl 95 87:13
4 (R)-3 LiCl 82 93:7

Data sourced from a study on the enantioselective alkylation of 2-alkylpyridines. nih.gov Reaction conditions involved n-BuLi, a specified chiral amine, an additive, and benzyl (B1604629) bromide in toluene. nih.gov

This type of research underscores the role of this compound as a key substrate in advancing the field of asymmetric synthesis. Its predictable reactivity and the ability to precisely control chemical transformations at its alkyl side chain make it and its analogues valuable tools for academic and industrial chemists.

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Butylpyridine

Targeted Synthetic Routes to 2-Butylpyridine and Isomeric Alkylpyridines

The synthesis of this compound and other alkylpyridines can be achieved through various methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Minisci Alkylation Protocols for Regioselective C-H Functionalization

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heteroaromatics, such as pyridine (B92270). newdrugapprovals.orgwikipedia.org This radical substitution reaction allows for the introduction of alkyl groups onto the pyridine ring with a high degree of regioselectivity. newdrugapprovals.org The reaction typically involves the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, often facilitated by silver nitrate (B79036) and a persulfate salt. wikipedia.org This radical then adds to the protonated pyridine ring. wikipedia.org

A key advantage of the Minisci reaction is its ability to functionalize the pyridine ring directly, avoiding the need for pre-functionalized starting materials. wikipedia.org The reaction conditions are generally mild and utilize inexpensive reagents, making it a practical method for synthesizing compounds like 2-tert-butylpyridine (B1266198) from pyridine and pivalic acid. wikipedia.org While mixtures of regioisomers can sometimes be a challenge, modern variations of the Minisci reaction offer improved selectivity. wikipedia.orgnih.gov For instance, the use of blocking groups can direct the alkylation to a specific position, such as the C-4 position. nih.govscispace.com

The general mechanism involves the formation of a carbon-centered radical which then attacks the electron-deficient pyridine ring. wikipedia.org The regioselectivity is influenced by factors such as the solvent and pH. nih.gov Acidic conditions, for example, tend to favor substitution at the α-position (C-2). nih.gov

Table 1: Examples of Minisci-type Reactions for Pyridine Alkylation

Reactants Reagents Product Reference
Pyridine, Pivalic Acid AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ 2-tert-Butylpyridine wikipedia.org
Pyridine, p-Tolylboronic Acid AgNO₃, K₂S₂O₈ 2-Aryl-4-tert-butylpyridine nih.govresearchgate.net
Pyridine, Carboxylic Acid AgNO₃, (NH₄)₂S₂O₈, DCE:H₂O 4-Alkylpyridine (with blocking group) scispace.com

This table is interactive. Click on the headers to sort.

Organometallic Reagent-Based Syntheses (e.g., Lithiation and Quenching)

Organometallic reagents provide another versatile route to substituted pyridines. The reaction of n-butyl chloride with lithium in pyridine at 40°C, for example, yields 4-n-butylpyridine with high selectivity over the 2-isomer. rsc.org In contrast, the reaction of pyridine with n-butyl-lithium in n-pentane primarily produces 2-n-butylpyridine. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to achieve regioselective lithiation. rsc.org For instance, the oxetane (B1205548) ring can act as a directing group, facilitating lithiation at the 4-position of the pyridine ring with n-butyllithium. rsc.orgrsc.orgnih.gov Quenching the resulting lithiated species with an electrophile allows for the introduction of various functional groups. rsc.org Similarly, halopyridines can undergo regioselective ortho-lithiation with lithium diisopropylamide (LDA), leading to the formation of ortho-disubstituted pyridines upon quenching with electrophiles. researchgate.net

The choice of organometallic reagent and reaction conditions can significantly influence the regiochemical outcome. For instance, the alkylation of 2-alkylpyridines can be controlled by the aggregation state of the organolithium reagent. nih.gov

Catalytic Hydrogenation and Reduction Pathways for Piperidine (B6355638) Analogues

The synthesis of alkylpyridines can also be approached through the dehydrogenation of their corresponding piperidine analogues. Catalytic dehydrogenation of piperidine to pyridine can be achieved by passing piperidine vapor and hydrogen over a platinum or palladium catalyst on silica (B1680970) gel at elevated temperatures. google.com Another method employs a silicon dioxide catalyst activated with copper, nickel, and chromium, with an optimal hydrogen to piperidine molar ratio of 5:1. google.com

Conversely, the reduction of pyridines to piperidines is a common transformation. organic-chemistry.org Catalytic hydrogenation is a widely used method for this purpose, employing catalysts such as rhodium on carbon (Rh/C) or using a borane (B79455) catalyst with ammonia (B1221849) borane as the hydrogen source. organic-chemistry.orgacs.org These methods provide access to various substituted piperidines, which can be valuable intermediates in organic synthesis. organic-chemistry.org For example, N-tert-butylpiperidine-2-carboxamide can be synthesized from 2-cyanopyridine, which involves a catalytic hydrogenation step to reduce the pyridine ring.

Selective Functionalization and Post-Synthetic Modification

Once the this compound core is synthesized, it can be further modified through various selective functionalization reactions.

Halogenation at Pyridine Ring Positions (e.g., Bromination of 2-Position)

The halogenation of pyridines is a key transformation for introducing a handle for further functionalization. The Wohl-Ziegler reaction, which typically uses N-bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic bromination. scientificupdate.com However, controlling the selectivity to achieve mono-bromination can be challenging. scientificupdate.com For 2-aminopyridines, regioselective bromination at the 5-position can be achieved using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as the oxidant. researchgate.net

Amination Strategies for Substituted Pyridines (e.g., 2-Amino-5-tert-butylpyridine)

The introduction of an amino group onto the pyridine ring is a crucial step in the synthesis of many biologically active compounds. A robust synthesis for 2-amino-5-tert-butylpyridine has been developed, which is considered to have improved physicochemical properties for drug-like molecules compared to 4-tert-butylaniline. nih.govlookchem.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. acs.orgscispace.comacs.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, which allows for the synthesis of a variety of secondary and tertiary aminopyridines. acs.orgacs.org Another approach involves a copper(I)-catalyzed amination of 2-bromopyridine (B144113) using aqueous ammonia under mild conditions. researchgate.net For the synthesis of 2-amino-5-hydroxypyridine, a method starting from 2-amino-5-bromopyridine (B118841) has been reported, involving protection of the amino group, substitution of the bromine, and subsequent deprotection. google.com

Oligomerization and Dimerization to Bipyridine Compounds (e.g., Di-tert-butylbipyridines)

The synthesis of bipyridine compounds, which are crucial ligands in catalysis and materials science, can be achieved through the dimerization of pyridine precursors. While direct dimerization of 2-alkylpyridines like this compound is less common, related methodologies using functionalized pyridines are well-established and provide a framework for such transformations.

One prominent strategy is the reductive coupling of 2-halopyridines. A simple, ligand-free method for synthesizing 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) involves the nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine. nih.govnih.gov In this process, manganese powder serves as the terminal reductant, and the reaction proceeds efficiently without the need for an ancillary ligand. nih.govresearchgate.net This approach is scalable and purification can be achieved by a straightforward aqueous work-up and sublimation. nih.gov The reaction of 4-tert-butylpyridine (B128874) with peracetic acid forms the N-oxide, which is then treated with phosphorus oxychloride (POCl₃) to yield the necessary 2-chloro-4-tert-butylpyridine precursor. nih.gov

Another method involves the use of alkali metals. A patented process describes the synthesis of di-tert-butyl-2,2'-bipyridine compounds by reacting a tert-butylpyridine compound (such as 2-tert-butylpyridine or 4-tert-butylpyridine) with an alkali metal dispersed in a suitable solvent at room temperature (25-50°C). google.com The resulting intermediate is then treated with a hydrogen donor and subsequently oxidized by air to yield the final bipyridine product. google.com This method is noted for its safety, simplicity, and high yield. google.com

Older methods, such as the Ullmann reaction, utilized copper for the reductive coupling of 2-bromopyridine. nih.gov Additionally, heating 4-tert-butylpyridine with sodamide has been reported to produce 4,4'-di-tert-butyl-2,2'-bipyridine, although yields are typically low (8-15%). nih.gov

Table 1: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridine Derivatives nih.gov

Starting Material Catalyst Reductant Product Yield (%)
4-tert-Butyl-2-chloropyridine NiBr₂·3H₂O Mn 4,4'-Di-tert-butyl-2,2'-bipyridine 71
2-Chloro-5-(trifluoromethyl)pyridine NiBr₂·3H₂O Mn 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine 70
2-Chloropyridine NiBr₂·3H₂O Mn 2,2'-Bipyridine 86

Enantioselective Synthesis of Chiral Alkylpyridine Derivatives

The development of methods for the enantioselective functionalization of 2-alkylpyridines is of significant interest due to the prevalence of chiral pyridine motifs in catalysis and medicinal chemistry. escholarship.orgnih.gov

A highly effective strategy for the direct asymmetric α-alkylation of 2-alkylpyridines has been developed using chiral lithium amides (CLAs) as noncovalent chiral auxiliaries. escholarship.orgnih.govescholarship.org This method avoids the need for pre-functionalization of the pyridine substrate. nih.govescholarship.org The process involves the formation of a mixed aggregate between the lithiated 2-alkylpyridine and the CLA, which creates a chiral environment to direct the subsequent alkylation by an electrophile. escholarship.orgnih.gov This approach has been successfully applied to the benzylation and allylation of 2-methylpyridine (B31789) and other 2-alkylpyridines, achieving high enantiomeric ratios. escholarship.org

Another approach is the asymmetric Boekelheide rearrangement, which transforms pyridyl N-oxides into the corresponding chiral 2-(1-hydroxy)alkyl pyridines. unavarra.es By employing a chiral auxiliary strategy, this unavarra.esunavarra.es-sigmatropic rearrangement can be rendered highly diastereoselective, achieving an enantiomeric ratio of 99:1, which corresponds to a 98% enantiomeric excess for the resulting pyridylglycol. unavarra.es

Furthermore, chiral piperidine derivatives, which are valuable synthetic targets, can be accessed from 2-alkylpyridines through catalytic asymmetric hydrogenation. An Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using the ligand MeO-BoQPhos has been shown to produce enantioenriched piperidines with high enantioselectivity (up to 93:7 er). nih.gov

Table 2: Enantioselective Alkylation of Lithiated 2-Methylpyridine (1a) using a Chiral Lithium Amide escholarship.org

Electrophile Product Yield (%) Enantiomeric Ratio (er)
Methyl iodide 2-Ethylpyridine derivative (2a) 85 93:7
Allyl bromide 2-(But-3-en-1-yl)pyridine derivative (2b) 86 94:6
Benzyl (B1604629) bromide 2-Phenethylpyridine derivative (2d) 90 95:5
4-Methoxybenzyl bromide 2-(4-Methoxyphenethyl)pyridine derivative (2e) 93 96:4
2-(Bromomethyl)pyridine 2,2'-Ethane-1,2-diylbis(pyridine) derivative (2k) 78 99:1

Isotopic Labeling Methodologies for Mechanistic and Spectroscopic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for detailed spectroscopic analysis. symeres.com By replacing specific atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace atomic pathways, probe kinetic isotope effects, and enhance spectroscopic signals. symeres.com

In the context of pyridine synthesis, deuterium labeling has been used to confirm reaction pathways. For instance, in a study on the formation of 2-alkylpyridines from the reaction of 2,4-alkadienals with ammonia-producing compounds, deuterated water was used as the solvent. csic.es The formation of a di-deuterated 2-methylpyridine product provided direct evidence for the proposed cyclization mechanism, where interchangeable protons are deuterated during the ring formation. csic.es This study noted the formation of this compound from 2,4-nonadienal. csic.es

Deuterium labeling is also crucial for investigating the kinetic isotope effect, which can help determine the rate-determining step of a reaction. symeres.com Furthermore, deuterated analogs are widely used in metabolic studies. For example, deuterated versions of substituted alkylpyridines can be synthesized from isotopically labeled precursors to track metabolic fates using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), improving the signal-to-noise ratio in quantitative assays. The use of ¹³C and ¹⁵N labeling is fundamental in Nuclear Magnetic Resonance (NMR) studies for detailed structural characterization and in mass spectrometry to improve specificity in fields like metabolomics and proteomics. symeres.com

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2 Butylpyridine

Nucleophilic Substitution Reactions and Reactivity Profiles

The pyridine (B92270) ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which creates partial positive charges at these positions. matanginicollege.ac.iniust.ac.ir The presence of a butyl group at the 2-position of 2-butylpyridine influences its reactivity in nucleophilic substitution reactions.

One of the classic nucleophilic substitution reactions of pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring. researchgate.netntu.edu.sg For instance, the reaction of pyridine with sodium amide results in the formation of 2-aminopyridine. researchgate.net Similarly, this compound can undergo nucleophilic attack. For example, the reaction of pyridine with n-butyllithium yields this compound. iust.ac.iruobabylon.edu.iqpsgcas.ac.in This type of reaction, known as Ziegler alkylation, involves the addition of the organometallic reagent to the 2-position, followed by the elimination of a metal hydride. psgcas.ac.in

The reactivity of 2-halopyridines in nucleophilic substitution is a key aspect of their chemistry. The halogen at the 2-position acts as a good leaving group, facilitating reactions with various nucleophiles. The substitution of a bromine atom at the 2-position by nucleophiles like amines or thiols is a common transformation. The tert-butyl group at the 4-position in a related compound, 2-bromo-4-(tert-butyl)pyridine (B1338834), provides steric hindrance that directs reactions to the brominated site.

The formation of pyridones from hydroxypyridines is another example of tautomerism influencing reactivity, where the keto-enol equilibrium plays a crucial role. iust.ac.iruomus.edu.iq

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Reagent Product Reaction Type
Pyridine n-Butyllithium This compound Ziegler Alkylation psgcas.ac.in
Pyridine Sodium amide 2-Aminopyridine Chichibabin Reaction researchgate.net
Quinoline Sodamide 2-Aminoquinoline Chichibabin Reaction psgcas.ac.in

Transition Metal-Catalyzed Cross-Coupling Processes (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-alkylpyridines like this compound are valuable substrates and products in these transformations. researchgate.netresearchgate.net Advances in catalysis using palladium, nickel, and iron have significantly improved the synthesis of 2-alkylpyridines from 2-halopyridines. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling, which typically involves a palladium catalyst, is used to form biaryl compounds. For example, 2-bromo-4-(tert-butyl)pyridine can be coupled with aryl boronic acids to produce biaryl derivatives. The Heck reaction is another palladium-catalyzed process for the olefination of aryl halides. nih.gov While specific examples for this compound are not detailed, the general reactivity of 2-halopyridines suggests its applicability in these reactions. nih.gov

Recent developments have focused on overcoming challenges associated with the synthesis of alkylated heterocycles. researchgate.net Nickel-catalyzed cross-electrophile coupling has emerged as a successful strategy for coupling heteroaryl halides with alkyl halides. researchgate.netresearchgate.net This includes the coupling of bromopyridines with tertiary alkyl bromides to create sterically congested alkylated pyridines. researchgate.netresearchgate.net Furthermore, dual palladium and copper hydride catalysis has been effective for the cross-coupling of aryl halides with terminal olefins. researchgate.net

The direct C-H functionalization of pyridines is an increasingly important area. nih.gov Palladium-catalyzed ortho-alkylation of pyridine N-oxides with secondary alkyl bromides has been achieved. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction Type Catalyst System (Example) Substrates (Example) Product Type (Example)
Suzuki-Miyaura Coupling Pd(PPh₃)₄ 2-Bromo-4-(tert-butyl)pyridine, Aryl boronic acid Biaryl derivative
Heck Coupling Palladium catalysts Aryl halides, Alkenes Aryl alkenes researchgate.netnih.gov
Cross-Electrophile Coupling Nickel catalysts with specialized ligands Lewis basic nitrogen heteroaryl halides, Alkyl halides Alkylated heterocycles researchgate.netresearchgate.net
Reductive Coupling Nickel catalysts Bromopyridines, Tertiary alkyl bromides Alkylated pyridines with quaternary centers researchgate.netresearchgate.net

Oxidative and Reductive Transformations of the Pyridine Nucleus

The pyridine nucleus in compounds like this compound can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidation: Pyridine can be readily oxidized to pyridine N-oxide using peracids. matanginicollege.ac.iniust.ac.iruomus.edu.iq The resulting N-oxide is more activated towards both electrophilic and nucleophilic attack at the 2- and 4-positions compared to pyridine itself. matanginicollege.ac.iniust.ac.iruomus.edu.iq This increased reactivity is attributed to the resonance structures of the N-oxide, which place a positive charge on the nitrogen and negative charges at the ortho and para positions. matanginicollege.ac.in The oxygen atom can be subsequently removed by reduction, making this a useful strategy for introducing substituents at specific positions. iust.ac.iruomus.edu.iq

Reduction: The pyridine ring can be reduced to form dihydropyridines and piperidines. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Catalytic hydrogenation using catalysts like nickel can lead to 1,2-dihydropyridine or fully saturated piperidine (B6355638). matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq The Birch reduction, using sodium in liquid ammonia (B1221849), typically yields 1,4-dihydropyridine. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup can also produce 1,2-dihydropyridine. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Furthermore, 2-butyl-3,4,5,6-tetrahydropyridine (B12676873) can be synthesized by the reduction of this compound. ontosight.ai

Table 3: Common Oxidative and Reductive Reactions of the Pyridine Ring

Transformation Reagent(s) Product(s)
Oxidation Peracids Pyridine N-oxide matanginicollege.ac.iniust.ac.iruomus.edu.iq
Reduction H₂/Ni 1,2-Dihydropyridine, Piperidine matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq
Reduction Na/NH₃ (Birch reduction) 1,4-Dihydropyridine matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq

Radical-Mediated Alkylation and Acylation Processes

Radical-mediated reactions, particularly the Minisci reaction, provide a powerful method for the direct C-H functionalization of electron-deficient heteroaromatics like pyridine. newdrugapprovals.orgwikipedia.org This approach is advantageous as it does not require pre-functionalization of the pyridine ring and allows for the introduction of alkyl groups that are not possible with Friedel-Crafts chemistry. wikipedia.org

The Minisci reaction involves the generation of a free radical, typically from a carboxylic acid via oxidative decarboxylation with silver salts and an oxidizing agent like ammonium (B1175870) persulfate. newdrugapprovals.orgwikipedia.org This radical then attacks the protonated pyridine ring, leading to the formation of an alkylated pyridine after rearomatization. newdrugapprovals.orgwikipedia.org A classic example is the reaction of pyridine with pivalic acid to form 2-tert-butylpyridine (B1266198). newdrugapprovals.orgwikipedia.org

A side-reaction in Minisci-type processes can be acylation, where an acyl radical is formed and adds to the pyridine ring. newdrugapprovals.orgwikipedia.org The ratio of alkylation to acylation is dependent on the specific substrate and reaction conditions. wikipedia.org

Recent advancements have explored metal-free, photolytic methods for radical generation. For example, irradiating a mixture of pyridine and di-tert-butyl peroxide (DTBP) can generate tert-butyl radicals that couple with pyridine at the 2-position with high regioselectivity. Visible light-induced photo-redox catalysis has also been employed for the acylation of N-heterocycles using benzoyl hydrazides as the acyl source. nih.gov In this method, tert-butyl pyridine was successfully acylated with a 65% yield. nih.gov

Table 4: Examples of Radical-Mediated Reactions

Reaction Type Radical Source Reagents Product
Minisci Alkylation Pivalic acid AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ 2-tert-Butylpyridine newdrugapprovals.orgwikipedia.org
Photolytic Alkylation Di-tert-butyl peroxide UV light (254 nm) 2-tert-Butylpyridine

Impact of Steric Hindrance from Alkyl Substituents on Reaction Stereocontrol and Regioselectivity

The steric bulk of alkyl substituents, such as the butyl group in this compound, plays a critical role in determining the stereocontrol and regioselectivity of its reactions.

In nucleophilic substitution reactions of 2-halopyridines, a bulky substituent at an adjacent position can direct the incoming nucleophile. For example, the tert-butyl group at the 4-position of 2-bromo-4-(tert-butyl)pyridine sterically hinders the adjacent positions, thereby directing coupling reactions to occur exclusively at the brominated 2-position.

The regioselectivity of the Minisci reaction is also influenced by steric factors. researchgate.net While electronic effects generally favor attack at the 2- and 6-positions of the protonated pyridine ring, bulky substituents can alter this preference. In the case of 3-phenylpyridine, amination occurs regioselectively at the less sterically hindered C6 position over the C2 position. ntu.edu.sg

In transition metal-catalyzed reactions, steric hindrance can be a significant challenge. The palladium-catalyzed SN2 process for cross-coupling is sensitive to the steric bulk of secondary and tertiary alkyl electrophiles. nih.gov However, steric effects can also be exploited for stereocontrol. For instance, in the enantioselective alkylation of 2-alkylpyridines, the structure of chiral aggregates formed with organolithium reagents, which is influenced by steric interactions, dictates the stereochemical outcome. nih.gov

The basicity of pyridines is also significantly affected by steric hindrance. While alkyl groups are electron-donating and would be expected to increase basicity, bulky groups at the 2- and 6-positions can hinder the approach of a proton to the nitrogen lone pair, thereby decreasing basicity. stackexchange.com This is evident in the lower pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) compared to pyridine. stackexchange.com This steric hindrance to protonation can also slow down proton transfer kinetics.

Acid-Base Equilibrium and Protonation Dynamics in Organic and Aqueous Media

The butyl group in this compound influences its acid-base properties. The nitrogen atom's lone pair of electrons makes pyridine and its derivatives basic. ontosight.ai Alkyl groups, being electron-donating, generally increase the basicity of the pyridine ring through an inductive effect.

However, the position and size of the alkyl group can introduce steric effects that counteract the electronic effect. For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine is significantly lower than that of pyridine, indicating it is a weaker base. stackexchange.comdrugfuture.com This is attributed to the steric hindrance from the two bulky tert-butyl groups, which impedes the solvation of the protonated form (the pyridinium (B92312) ion). stackexchange.comcdnsciencepub.com

The pKa of 2-tert-butylpyridine's conjugate acid is reported as 5.76 at 25°C. chemicalbook.com This value is higher than that of pyridine (pKa ≈ 5.2), which is consistent with the electron-donating effect of the butyl group enhancing the basicity of the nitrogen atom.

The protonation dynamics are also affected by the solvent medium. In dimethyl sulfoxide (B87167) (DMSO), 2,6-di-tert-butylpyridine is an unusually weak base, with a pKa of 0.81. cdnsciencepub.com This is attributed to poor hydrogen bonding between the sterically hindered pyridinium cation and the large DMSO solvent molecules. cdnsciencepub.com The solvation of the neutral 2,6-di-tert-butylpyridine in DMSO is normal, but the enthalpy of solution for its protonated form is abnormally low. cdnsciencepub.com This highlights the significant role of solvent interactions in the acid-base equilibrium of sterically hindered pyridines.

Table 5: pKa Values of Selected Pyridine Derivatives

Compound pKa of Conjugate Acid Solvent Reference
Pyridine ~5.2 Water
2-tert-Butylpyridine 5.76 Not specified (likely water) chemicalbook.com
2,6-Di-tert-butylpyridine 3.58 50% aqueous ethanol (B145695) stackexchange.comdrugfuture.com
2,6-Di-tert-butylpyridine 0.81 Dimethyl sulfoxide (DMSO) cdnsciencepub.com

Coordination Chemistry and Ligand Development with 2 Butylpyridine Derivatives

Design and Synthesis of 2-Butylpyridine-Derived Ligands for Metal Centers

The creation of ligands from this compound is a cornerstone for exploring their coordination chemistry. Synthetic strategies often focus on introducing additional coordinating groups to the pyridine (B92270) framework, thereby generating bidentate or tridentate ligands capable of forming stable chelate rings with metal ions. These multi-step syntheses are meticulously designed to yield ligands with specific structural and electronic features tailored for various applications.

A prevalent method involves the functionalization of the pyridine ring at positions other than the 2-position. For instance, the synthesis of 2,6-diiminopyridine-derived macrocyclic ligands can be achieved through a [2+2] condensation reaction around alkaline earth metal triflate salts. The inclusion of a tert-butyl group at the 4-position of the pyridine ring enhances the solubility of the resulting macrocyclic complexes in common organic solvents, facilitating their characterization. nih.gov Another approach involves the synthesis of ligands like 2,6-bis((di-tert-butylphosphino)methyl)pyridine, where phosphine (B1218219) groups are introduced to create a tridentate ligand with strong electron-donating properties.

Furthermore, the reaction of 2-amino-4-sec-butylpyridine with 1,2,4,5-tetracyanobenzene can produce a binucleating ligand capable of binding two metal ions. researchgate.net The synthesis of bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, can be accomplished through a nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine. nih.govgoogle.com These examples highlight the diverse synthetic routes available for designing this compound-derived ligands with tailored coordination properties.

Structural and Electronic Characterization of Metal Coordination Complexes

A thorough understanding of the properties and potential uses of metal complexes with this compound-derived ligands hinges on their detailed structural and electronic characterization. A suite of analytical techniques is employed to probe the intricate features of these compounds.

Complexes of this compound and its derivatives have been synthesized with a variety of transition metals. For example, copper(II) and iron(III) complexes with 5-n-butylpyridine-2-carboxylate have been structurally characterized, revealing distorted octahedral geometries. nih.gov In the copper(II) complex, the Cu-O(methanol) bond in the axial position is significantly longer than the equatorial Cu-O(carboxylate) and Cu-N bonds. nih.gov

Similarly, copper(II) and cobalt(II) complexes with the ligand 2-(3,3-dimethyl-2-thiabutyl)pyridine have been prepared and studied using spectroscopic methods. psu.edu The solid-state structures of these complexes are proposed to be distorted octahedral, with the exception of some five-coordinate copper complexes. psu.edu The synthesis of cobalt(II) complexes with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment has also been reported, leading to the formation of coordination polymers and trinuclear complexes. nih.gov

Tantalum and niobium complexes have been prepared with ligands such as 4-tert-butylpyridine (B128874) (4-tBupy). psu.edu For instance, organo-diimido tantalum complexes of the type [{Ta(L2)Cl3}2(µ-1,n-NC6H4N)], where L is 4-tBupy, have been synthesized. psu.edu The coordination of 4-tert-butylpyridine to yttrium has also been observed in the formation of tris(η2-pyrazolato)bis(4-tert-butylpyridine)yttrium. wayne.edu

While specific examples with simple this compound for all the listed metals are not extensively documented, the general principles of pyridine coordination apply. The nitrogen atom of the pyridine ring functions as a σ-donor to the metal center, and the electron-donating butyl group can enhance the basicity of the nitrogen, potentially leading to stronger metal-ligand bonds.

Table 1: Selected Transition Metal Complexes with Butyl-Substituted Pyridine Ligands

Metal CenterLigandCoordination Features
Cu(II)5-n-butylpyridine-2-carboxylateDistorted octahedral geometry with elongated axial bonds. nih.gov
Fe(III)5-n-butylpyridine-2-carboxylateDistorted octahedral geometry. nih.gov
Cu(II)2-(3,3-dimethyl-2-thiabutyl)pyridineDistorted octahedral or five-coordinate geometries. psu.edu
Co(II)2-(3,3-dimethyl-2-thiabutyl)pyridineDistorted octahedral geometry. psu.edu
Co(II)2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenolForms coordination polymers and trinuclear complexes. nih.gov
Ta4-tert-butylpyridineForms organo-diimido complexes. psu.edu
Y4-tert-butylpyridineForms tris(η2-pyrazolato)bis(4-tert-butylpyridine)yttrium. wayne.edu

The butyl group at the 2-position of the pyridine ring imposes considerable steric hindrance, which plays a critical role in shaping the coordination environment of the metal center. This steric bulk can influence the coordination number, geometry, and thermodynamic stability of the resulting complex.

The presence of a bulky substituent adjacent to the coordinating nitrogen atom can limit the number of ligands that can bind to a metal ion and can induce distortions in the coordination geometry to minimize steric repulsion. For example, in complexes with multiple 2-substituted pyridine ligands, the alkyl groups will orient themselves to reduce steric clashes, potentially favoring the formation of specific isomers. The steric hindrance from tert-butyl groups in 2,6-di-tert-butylpyridine (B51100) is so significant that it weakens its basicity compared to pyridine, as the bulky groups block access to the nitrogen's lone pair. stackexchange.com This steric strain can destabilize the protonated form of the base. stackexchange.com

Catalytic Applications of this compound-Based Metal Complexes

The unique properties of metal complexes derived from this compound have led to their exploration as catalysts in a range of organic reactions. The ligand's structure is instrumental in defining the catalyst's activity and selectivity.

In the realm of homogeneous catalysis, metal complexes featuring this compound-derived ligands have shown promise in reactions like polymerization and cross-coupling. For instance, titanium and zirconium complexes supported by pyridyl-amido ligands are effective catalysts for olefin polymerization. The nature of the substituents on the pyridine ring, including butyl groups, can modulate the properties of the resulting polymers.

While less prevalent, these complexes can be anchored to solid supports to create heterogeneous catalysts. This strategy aims to merge the high selectivity often associated with homogeneous catalysts with the practical advantages of easy separation and recyclability offered by heterogeneous systems. The use of 4-tert-butylpyridine as an additive in dye-sensitized solar cells (DSSCs) highlights the role of substituted pyridines in modulating the properties of copper-based redox shuttles. nih.govmdpi.com

A significant area of research focuses on the development of chiral ligands derived from this compound for applications in asymmetric catalysis. The introduction of chirality into the ligand architecture allows for the creation of catalysts that can selectively produce one enantiomer of a chiral product. Although specific examples involving this compound are not extensively detailed, the underlying principle is to construct a chiral pocket around the metal's active site. This chiral environment then dictates the trajectory of the substrate's approach, favoring the formation of a particular stereoisomer. The design of such systems is a key strategy for achieving high levels of enantioselectivity in catalytic transformations.

Role of Sterically Hindered Pyridine Bases in Acid-Catalyzed Reactions

A sterically hindered base is a compound that is a poor nucleophile due to steric bulk around its basic center, allowing it to selectively abstract protons without engaging in other reactions like alkylation or coordination. wikipedia.org The classic example is 2,6-di-tert-butylpyridine, where the two bulky tert-butyl groups flanking the nitrogen atom effectively block it from attacking electrophilic centers other than a proton. drugfuture.comstackexchange.com

This compound represents an intermediate case between the unhindered pyridine and the severely hindered 2,6-di-tert-butylpyridine. The single n-butyl group at the 2-position provides a degree of steric shielding to the nitrogen's lone pair, but less so than two ortho-substituents. This has a nuanced effect on its properties as a base.

From an electronic standpoint, the butyl group is electron-donating via an inductive effect, which increases the electron density on the nitrogen atom and thus its intrinsic basicity. This is reflected in the pKa of the conjugate acid. For comparison, the pKa of pyridinium (B92312) is ~5.2, while that of 2,6-dimethylpyridinium is 6.75, showing the basicity-enhancing effect of alkyl groups. stackexchange.com The pKa of 2-tert-butylpyridinium has been reported as 5.76. chemicalbook.com

However, steric hindrance can counteract this electronic effect by impeding the solvation of the conjugate acid and by sterically repelling the proton itself. In the case of 2,6-di-tert-butylpyridine, the steric hindrance is so severe that its basicity is significantly suppressed (pKa of conjugate acid is 3.58), making it a much weaker base than pyridine. drugfuture.comstackexchange.com

A study on the N-oxidation of 2-substituted pyridines using dimethyldioxirane (B1199080) provided quantitative data on the impact of steric effects. researchgate.net The reaction rates for a series of 2-alkylpyridines (methyl, ethyl, n-propyl, isopropyl) correlated well with their electronic effects (Taft σ* constants). However, 2-tert-butylpyridine (B1266198) deviated significantly, showing a much lower reaction rate, which was attributed to the greater steric hindrance of the tert-butyl group. researchgate.net This suggests that for a 2-n-butylpyridine, while there is some steric hindrance, it is not as pronounced as with a branched or tertiary alkyl group, and its behavior as a base would be a balance between its enhanced electronic basicity and moderate steric shielding. It would be expected to be a stronger base than pyridine but also a poorer nucleophile, though not as non-nucleophilic as 2,6-di-tert-butylpyridine. This makes it potentially useful in reactions where a moderately hindered, non-coordinating base is required.

Table 2: Comparison of pKa and Steric Effects for Selected Pyridine Derivatives

Compound pKa of Conjugate Acid Key Steric Feature Consequence Reference(s)
Pyridine ~5.2 Unhindered Good ligand, moderate base stackexchange.com
2-tert-Butylpyridine 5.76 Moderately hindered Increased basicity vs. pyridine, some steric shielding chemicalbook.com
2,6-Dimethylpyridine 6.75 Moderately hindered Increased basicity, some steric shielding stackexchange.com
2,6-Di-tert-butylpyridine 3.58 Severely hindered Weak base, very poor nucleophile/ligand wikipedia.orgdrugfuture.comstackexchange.com

Research into Spin Crossover Phenomena in this compound-Containing Coordination Polymers

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. aip.org This transition is highly sensitive to the ligand field strength, which is determined by the electronic and steric properties of the coordinating ligands.

There is no specific research available on spin crossover phenomena in coordination polymers containing this compound. However, the principles governing SCO in related iron(II) complexes with other pyridine derivatives can be used to infer the potential behavior of a this compound-based system.

For an octahedral Fe(II) complex, a strong ligand field, which causes a large splitting of the d-orbitals, favors the LS state (S=0, diamagnetic). A weak ligand field favors the HS state (S=2, paramagnetic). The pyridine moiety is a ligand of intermediate strength, and subtle modifications to it can tune the ligand field enough to induce SCO behavior.

Electronic Effects : The electron-donating n-butyl group in this compound would increase the σ-donor capacity of the pyridine nitrogen. This generally leads to a stronger ligand field compared to unsubstituted pyridine, which would favor the LS state and, if SCO occurs, would tend to increase the transition temperature (T1/2). Studies on di(pyrazolyl)pyridine ligands have shown that electron-donating substituents on the pyrazolyl rings stabilize the LS state. researchgate.net

Steric Effects : The butyl group at the 2-position introduces steric bulk near the metal center. This can cause steric hindrance with other ligands, leading to longer metal-ligand bonds. A longer bond distance weakens the ligand field, which favors the HS state and would tend to lower the T1/2. In a study of mononuclear Fe(II) complexes, it was found that for SCO-active compounds, the Fe–N≡C angle was typically close to linear, whereas it was more bent in complexes that remained high-spin, highlighting the importance of coordination geometry. acs.org The steric bulk of a this compound ligand could enforce a more distorted coordination geometry, thus favoring the HS state.

Table 3: Magnetic Behavior of Selected Fe(II) Coordination Compounds with Substituted Pyridine Ligands

Complex/Ligand Spin State Behavior T1/2 (K) Key Structural Feature Reference(s)
[Fe(4-tBupy)3][Au(CN)2]2 Abrupt SCO with hysteresis T1/2(up) = 195, T1/2(down) = 175 1D coordination polymer with bulky terminal ligands. aip.orgresearchgate.net
[Fe(tolpyph)2(NCS)2] (tolpyph = pyridinyl-triazole ligand) High-spin in solid state, SCO in solution ~290 (in CDCl3) Mononuclear complex, solid-state packing vs. solution effects. acs.org
Fe(bpp)22 (bpp = 2,6-di{pyrazol-1-yl}pyridine) SCO with hysteresis ~180 "Terpyridine embrace" crystal lattice promoting cooperativity. mdpi.com
[FeL2]X2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) Abrupt SCO with hysteresis 148 - 164 Angular changes in the coordination sphere correlate with T1/2. whiterose.ac.uk

Applications in Advanced Functional Materials and Industrial Research Contexts

Integration into Polymer Science and Technology

The incorporation of 2-butylpyridine into polymer science is an area of targeted research, focusing on enhancing the functionality and lifecycle of polymeric materials.

The immobilization of catalytic species onto polymer supports is a significant strategy for improving catalyst recovery and reusability. While the broader class of pyridine (B92270) derivatives has been explored for creating polymer-bound catalysts, specific research detailing the use of this compound for developing such catalysts and reagents is not extensively documented in publicly available literature. The principle involves anchoring the pyridine moiety to a polymer backbone, allowing the nitrogen atom's lone pair of electrons to participate in catalytic cycles or act as a basic reagent. However, dedicated studies focusing on the synthesis and application of this compound-specific polymer-bound systems are limited.

The longevity and durability of polymeric materials are often compromised by degradation processes initiated by heat, light, and oxidative stress. Additives, particularly antioxidants, are crucial for mitigating these effects. While certain pyridine derivatives are known to play roles in polymer stabilization, the direct application of this compound as a primary antioxidant additive is not well-established. However, it has been identified as a volatile organic compound (VOC) in recycled polyolefins such as Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE). Its presence in these materials is often associated with being a breakdown product of other additives or a contaminant from previous use, rather than a purposefully added stabilizer. ua.esua.es

In the context of a circular economy, chemical recycling and the transformation of waste polymers are critical research areas. This compound has been detected as one of the volatile organic compounds present in post-consumer recycled plastics, including LDPE and HDPE. ua.esua.es Its identification is significant for understanding the chemical composition of plastic waste streams and for developing effective decontamination and deodorization processes for recycled pellets. The presence of such compounds can impact the quality and potential applications of the recycled materials. However, research describing a functional role for this compound as a catalyst, reagent, or solvent in facilitating polymer-to-polymer transformations or in specific chemical recycling pathways is not prominent in the current scientific literature.

Role in Energy Conversion Systems

The unique electronic properties of pyridine derivatives have led to their investigation in various energy conversion devices.

In the field of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) represent a promising technology. The electrolyte is a key component of a DSSC, responsible for regenerating the oxidized dye. Pyridine derivatives are commonly used as additives in these electrolytes to positively shift the conduction band edge of the semiconductor (typically TiO₂) and suppress charge recombination, thereby increasing the open-circuit voltage (Voc). Patent literature includes this compound as a compound of interest for use in dye-sensitized solar cells, indicating its potential role as an electrolyte additive to enhance device performance. google.com

Development as Intermediates in Specialty Chemical Synthesis

As a versatile intermediate, this compound is integral to the synthesis of a range of specialty chemicals. The presence of the pyridine ring offers a site for various chemical modifications, while the butyl group influences the molecule's solubility and steric properties.

Precursors for Agrochemicals

The pyridine ring is a core structural motif in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov While this compound may not be a direct precursor in all major commercial products, it represents a class of alkylpyridine intermediates used to introduce the essential pyridine scaffold. researchgate.net The strategic incorporation of a pyridine ring can significantly enhance the biological activity and metabolic stability of agrochemical compounds. researchgate.net

The development of novel pesticides is an ongoing effort to meet global food demands and manage resistance in target pests. researchgate.net Pyridine-based compounds remain a primary focus for innovation in this sector. researchgate.net The alkyl substituent, such as the butyl group in this compound, can modulate the compound's lipophilicity, which affects its uptake by plants, soil mobility, and interaction with the target enzyme or protein. For instance, many successful herbicides function by mimicking the plant hormone auxin, and several of these contain a substituted pyridine ring. researchgate.net

Table 1: Examples of Pyridine-Based Agrochemicals
AgrochemicalTypeFunction
PicloramHerbicideSystemic herbicide used for general woody plant control.
ClopyralidHerbicideUsed for control of broadleaf weeds, especially thistles and clovers.
FluroxypyrHerbicidePost-emergence herbicide for controlling broad-leaved weeds in cereals.
BoscalidFungicideUsed on a variety of crops to control a broad range of fungal pathogens.

Synthetic Building Blocks for Dyes and Pigments

In the realm of materials science, pyridine derivatives are fundamental components in the synthesis of various dyes and pigments. researchgate.net The pyridine moiety can act as a core part of a chromophore—the region of a molecule responsible for its color. The electronic properties of the pyridine ring can be tuned by the addition of various substituent groups, which in turn influences the absorption and emission spectra of the resulting dye. researchgate.netnih.gov

This compound serves as a valuable building block for creating such complex molecules. The introduction of the butyl group can significantly enhance the solubility of the dye in nonpolar organic solvents and polymer matrices. This is a critical property for applications in paints, inks, and the coloration of plastics. Furthermore, the pyridine nitrogen atom can be used to coordinate with metal ions, leading to the formation of stable and vibrant pigments. Pyridine-based fluorescent dyes are also utilized as sensors for detecting metal ions due to changes in their fluorescence upon binding. mdpi.comnih.gov

Table 2: Role of Pyridine Derivatives in Dye Synthesis
Dye ClassRole of Pyridine MoietyEffect of Alkyl Substituents (e.g., Butyl)
Azo DyesForms part of the heterocyclic aromatic structure.Increases solubility in organic media, modifies color tone.
Methine DyesActs as a terminal heterocyclic group in the chromophore.Enhances stability and solubility.
Fluorescent ProbesActs as the core fluorophore or a binding site.Improves membrane permeability and solubility.

Pharmaceutical and Fine Chemical Synthesis Building Blocks

The synthesis of pharmaceuticals and fine chemicals represents one of the most significant applications for pyridine intermediates. evonik.com The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. researchgate.net

This compound is a key intermediate that provides both the essential pyridine core and a lipophilic butyl side chain. nbinno.comthegoodscentscompany.com The lipophilicity of a drug molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The butyl group in this compound can help to optimize these properties, potentially improving the oral bioavailability and cell membrane permeability of a drug candidate.

Research has shown that substituted pyridines, such as 2-amino-5-tert-butylpyridine, exhibit improved physicochemical properties for drug-like molecules compared to their aniline counterparts. lookchem.com These fragments are incorporated into larger molecules to create new pharmaceutical compounds. lookchem.com The versatility of the pyridine ring allows for further chemical modifications, enabling chemists to build complex molecular architectures necessary for specific therapeutic targets. nbinno.com

Table 3: Examples of Pharmaceuticals with a Pyridine Core
Drug NameTherapeutic AreaFunction of Pyridine Ring
AmlodipineCardiovascularCore component of the dihydropyridine structure for calcium channel blockade.
Isoniazid (B1672263)AntibioticPrimary drug for the treatment of tuberculosis.
NicotineStimulantNaturally occurring alkaloid containing a pyridine ring.
LoratadineAntihistamineContains a substituted pyridine ring essential for its activity.

Biological and Biomedical Research Investigations of 2 Butylpyridine Derivatives

Exploration of Bioactive Properties and Pharmacological Potential

Derivatives of 2-butylpyridine are recognized for their potential in medicinal chemistry and pharmacology. The inclusion of a butyl group can increase the lipophilicity of the molecule, which influences its solubility, reactivity, and how it interacts with biological targets. This characteristic is a key factor in the design of new therapeutic agents.

The pyridine (B92270) ring itself is a common feature in many biologically active compounds and approved drugs. dovepress.com Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other chemical groups make it a valuable scaffold in drug design. nih.gov The combination of the pyridine core with a butyl group and other substituents creates a diverse chemical space for discovering new bioactive molecules.

Research has shown that modifying the structure of this compound can lead to compounds with a variety of pharmacological activities. For instance, the synthesis of 2-amino-5-tert-butylpyridine has been described as a fragment with improved physicochemical properties for drug-like molecules. nih.govlookchem.com These fragments can be incorporated into larger molecules to develop new pharmaceutical compounds. nih.govlookchem.com

The pharmacological potential of pyridine derivatives is broad, with studies exploring their use as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The specific placement and nature of substituents on the pyridine ring are crucial in determining the biological activity of the resulting compound.

Inhibition Studies of Key Biological Targets (e.g., Protein Arginine Methyltransferase 5 (PRMT5), Kinases)

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a promising therapeutic target in some cancers, such as high-risk multiple myeloma. nih.gov PRMT5 is an enzyme that plays a role in various cellular processes, including gene transcription and DNA repair. google.com Inhibition of PRMT5 has been shown to lead to decreased cancer cell growth and apoptosis. nih.gov Small molecule inhibitors of PRMT5 have been developed and are being investigated for their therapeutic potential. nih.govgoogle.com The loss of the MTAP gene, which is common in some cancers, leads to an accumulation of a metabolite that specifically inhibits PRMT5, making MTAP-deficient cancers particularly sensitive to PRMT5 inhibition. google.com

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in cancer therapy. bindingdb.orgucsd.edu Pyridine and its derivatives are common scaffolds in the design of kinase inhibitors. dovepress.commdpi.com For example, some pyridopyrimidine derivatives have been developed as potent and selective inhibitors of FMS kinase, showing promising anticancer activity. nih.gov

The design of these inhibitors often involves creating rigid analogues of existing drugs to improve their binding affinity and selectivity. nih.gov For instance, novel 4-carboxamidopyrido[3,2-b]pyridine derivatives have been synthesized as analogues of sorafenib, a known kinase inhibitor, and have demonstrated potent antiproliferative activities against various cancer cell lines. nih.gov

The following table summarizes some pyridine derivatives and their kinase inhibitory activity:

Compound ClassTarget Kinase(s)Key FindingsReference(s)
4-carboxamidopyrido[3,2-b]pyridinesFMS kinasePotent and selective inhibition, leading to apoptosis in cancer cells. nih.gov
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK2Multi-targeted kinase inhibition with potent cytotoxic effects against cancer cell lines. mdpi.com
Imidazo[1,2-b]pyridazinesDYRKs, CLKs, PfCLK1Selective inhibition with potential as antiparasitic agents. nih.gov

Assessment of Antimicrobial Activities

Pyridine derivatives have been extensively studied for their antimicrobial properties. dovepress.com The search for new antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens.

Several studies have demonstrated the efficacy of this compound derivatives against various bacterial and fungal strains. For example, certain pyridine derivatives containing an imidazo[2,1-b] nih.govthiadiazole moiety have shown significant antibacterial and antifungal activity. nih.gov One such compound, with a 4-F substitution, exhibited higher antibacterial activity than the control drug gatifloxacin. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. The structure-activity relationship is a key area of investigation, with modifications to the pyridine ring and its substituents leading to enhanced potency and a broader spectrum of activity. nih.gov

The table below presents examples of pyridine derivatives and their observed antimicrobial effects:

Compound/Derivative ClassMicrobial Strain(s)ActivityReference(s)
2-(1-adamantylthio)pyridine derivativesStreptococci, Edwardsiella tarda, Vibrio parahaemolyticus, Vibrio choleraePotent antigrowth and selective antimicrobial activity. dovepress.com
Pyridine derivatives with imidazo[2,1-b] nih.govthiadiazoleBacteria and Fungi (including ATCC 9763)Moderate to high antibacterial and antifungal activity. nih.gov
2-Bromo-4-(tert-butyl)pyridine (B1338834)Staphylococcus aureus, Acinetobacter xylosoxidansSignificant antibacterial activity with low minimum inhibitory concentrations.

Investigations into DNA Interaction and Cleavage Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer and antimicrobial drugs. researchgate.net Pyridine-containing complexes, particularly those with transition metals like platinum and copper, have been a major focus of research in this area. nih.govresearchgate.net

These complexes can bind to DNA through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding, where it fits into the major or minor grooves of the DNA. nih.govbeilstein-journals.org The mode of binding is often influenced by the size, shape, and planarity of the ligands attached to the metal center. nih.gov

Studies have shown that some metal complexes of pyridine derivatives can induce DNA cleavage. researchgate.netbeilstein-journals.org This cleavage can occur through oxidative or hydrolytic mechanisms and can lead to cell death, which is a desirable outcome in cancer therapy. The efficiency of DNA cleavage can be enhanced by the presence of co-reagents like hydrogen peroxide or mercaptoethanol. researchgate.netbeilstein-journals.org

For instance, copper(II) complexes with phenanthroline ligands have demonstrated significant DNA cleavage activity, suggesting their potential as chemical nucleases. researchgate.net Similarly, certain platinum(II) complexes have been shown to bind to DNA via intercalation and promote the cleavage of supercoiled plasmid DNA. nih.gov

Applications in Drug Discovery and Lead Compound Development

The process of drug discovery often begins with the identification of a "lead compound," which is a molecule that shows promising biological activity but may require structural modifications to optimize its therapeutic properties. nih.govlibretexts.org Pyridine and its derivatives, including this compound, serve as valuable scaffolds for the development of new lead compounds. dovepress.comnih.gov

The versatility of the pyridine ring allows for the synthesis of a wide range of analogues with diverse pharmacological profiles. libretexts.org By studying the structure-activity relationships (SAR) of these analogues, medicinal chemists can identify the key structural features responsible for their biological effects and design more potent and selective drug candidates. libretexts.org

For example, the 2-amino-5-tert-butylpyridine fragment has been identified as a useful building block in drug discovery due to its favorable physicochemical properties. nih.govlookchem.com The synthesis of this fragment and its oxidized precursors can aid in the development of new drugs and the study of their metabolic pathways. nih.govlookchem.com

The development of kinase inhibitors provides a clear example of how pyridine derivatives are used in lead compound development. Starting from a known inhibitor, researchers can synthesize new analogues with modified pyridine cores to improve their efficacy and safety profiles. nih.gov

Elucidation of Metabolic Pathways and Clearance Processes for Bioactive Derivatives

Understanding the metabolic fate of a drug candidate is a critical aspect of the drug development process. The metabolism of a compound can significantly affect its efficacy, duration of action, and potential for toxicity.

The synthesis of oxidized precursors of fragments like 2-amino-5-tert-butylpyridine can be instrumental in studying the metabolic clearance of potential drug molecules. nih.govlookchem.com These precursors can mimic the metabolites that might be formed in the body through the action of enzymes like cytochrome P450. nih.gov By having access to these putative metabolites, researchers can more easily identify the metabolic pathways of the parent compound.

Bioactive compounds from functional foods can also provide insights into metabolic pathways. For example, short-chain fatty acids, which are produced by the gut microbiota, can influence metabolic and inflammatory pathways by acting as signaling molecules and inhibitors of histone deacetylases. mdpi.com While not directly related to this compound, this illustrates the broader principle of how bioactive molecules can modulate metabolic processes.

The study of metabolic pathways is not only important for predicting the behavior of a drug in the body but also for designing compounds with improved metabolic stability. By understanding how a molecule is metabolized, chemists can make structural modifications to block or slow down metabolic processes, thereby enhancing the drug's half-life and therapeutic effect.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Butylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules. Different nuclei can be targeted to provide specific information about the chemical environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Architecture Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the molecular structure of organic compounds like 2-butylpyridine. In the case of the adduct formed between substituted pyridines and butyllithium (B86547), ¹H and ¹³C NMR have been used to identify the resulting structures. oup.com For instance, the reaction of pyridine (B92270) with butyllithium produces a σ-complex intermediate, which can be characterized by these NMR techniques. oup.com

The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular architecture. oup.com For example, in the adduct of 2,2′-bipyridine with butyllithium, ¹H and ¹³C NMR studies have confirmed the existence of two isomers (E and Z), indicating a partial double-bond character between the two pyridine rings. oup.com

Table 1: Representative NMR Data for Pyridine Derivatives

Compound Nucleus Solvent Chemical Shift (ppm)
2,6-di-tert-butylpyridine (B51100) ¹H CDCl₃ Not specified
2,6-di-tert-butylpyridine ¹³C CDCl₃ Not specified
4-tert-butylpyridine (B128874) ¹³C CDCl₃ 159.76, 149.67, 120.64, 34.54, 30.46

This table presents a selection of NMR data for related pyridine compounds to illustrate the type of information obtained from these analyses. Specific shift values for this compound can vary based on experimental conditions. chemicalbook.comchemicalbook.comspectrabase.com

Nitrogen-15 (B135050) (¹⁵N) NMR for Characterization of Acid-Base Interactions on Solid Surfaces

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly valuable for investigating the interactions between nitrogen-containing molecules like pyridine and solid surfaces, such as catalysts. rsc.orgresearchgate.net This technique can distinguish between different states of the adsorbed molecule, for example, whether it is physisorbed, hydrogen-bonded, or protonated. chemrxiv.org

Studies using ¹⁵N-labeled pyridine and its derivatives have provided insights into the nature of acid sites on various materials. For instance, the adsorption of ¹⁵N-labeled 2,6-di-tert-butylpyridine on acidic zeolites has been used to quantify sterically accessible acid sites. researchgate.netcapes.gov.br The ¹⁵N NMR chemical shifts are highly sensitive to the nature of the interaction. rsc.org For example, separate signals can be observed for the protonated form (pyridinium ion) and the non-protonated base, indicating slow proton transfer on the NMR timescale. researchgate.netcapes.gov.br This allows for the quantification of Brønsted acid sites on the surface. researchgate.netcapes.gov.br The technique has been shown to be a powerful tool for characterizing the acidic properties of materials, often providing clearer results than ¹³C NMR. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis and Adsorption Phenomena

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. uhcl.edudavuniversity.org It is a highly effective method for identifying functional groups and studying intermolecular interactions, such as those occurring during adsorption.

The IR spectrum of a molecule consists of a unique pattern of absorption bands corresponding to its specific vibrational frequencies. uhcl.edu For pyridine and its derivatives, characteristic ring stretching and breathing modes can be observed. researchgate.net The positions of these bands can shift upon interaction with a surface, providing information about the nature of the adsorption. For example, the formation of a pyridinium (B92312) ion upon adsorption on a Brønsted acid site leads to the appearance of a characteristic band around 1545 cm⁻¹. researchgate.net

The use of bulky probe molecules like 2,6-di-tert-butylpyridine allows for the selective characterization of external surface acidity of porous materials like zeolites. researchgate.netacs.org Due to its size, this molecule cannot enter the micropores of many zeolites and thus primarily interacts with the acid sites on the external surface. acs.org The N-H stretching vibration of the protonated 2,4,6-tri-tert-butylpyridinium ion can be detected by IR spectroscopy, providing a means to measure the density of external Brønsted acid sites. acs.org

Operando DRIFTS-MS for Catalytic Reaction Monitoring

While specific operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy-Mass Spectrometry (DRIFTS-MS) studies on this compound were not found in the provided search results, this technique is a powerful methodology for monitoring catalytic reactions in real-time. It combines the vibrational information from DRIFTS with the mass analysis from MS, allowing for the simultaneous identification of surface species and gas-phase products. This would be a valuable tool for studying reactions involving this compound.

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analysis. nih.gov In this technique, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a series of fragment ions. nih.govmassbank.eu The most abundant peak (base peak) is often a fragment resulting from a characteristic cleavage of the butyl group. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique, particularly for the analysis of non-volatile and large molecules. bruker.comcriver.com While specific MALDI-TOF data for this compound was not identified in the search results, the technique has been used to characterize polycarbonates synthesized using pyridine derivatives as catalysts. researchgate.net In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and the formation of predominantly singly charged molecular ions. bruker.com This allows for the accurate determination of molecular weights of large molecules and polymers. researchgate.net

Table 2: GC-MS Fragmentation Data for this compound

m/z Relative Intensity (%)
93 99.99
106 33.04
77 15.02
78 13.29
51 13.02

This table shows the top 5 peaks in the GC-MS spectrum of this compound, indicating the relative abundance of different fragments. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination (e.g., Single Crystal X-ray)

While a specific single-crystal X-ray structure for this compound itself was not found, studies on related compounds highlight the utility of this technique. For example, the crystal structure of a ruthenium(III) complex containing a derivative of 4-tert-butylpyridine has been determined, revealing the coordination geometry around the metal center. rsc.org Similarly, the crystal structures of N-n-butylpyridinium and N-isobutylpyridinium hexafluorophosphate (B91526) ionic liquids have been elucidated, showing how the different butyl isomers affect the crystal packing and intermolecular interactions. buct.edu.cn These studies demonstrate the power of X-ray diffraction in providing definitive structural information for pyridine derivatives in the solid state. The Cambridge Structural Database (CSD) contains crystal structure data for compounds like 2,6-di-tert-butylpyridine. nih.gov

Analytical Methodologies for Acid Site Quantification in Catalytic Materials (e.g., 2,6-Di-tert-butylpyridine Sorption)

The characterization and quantification of acid sites on the surface of solid catalysts are crucial for understanding and predicting their catalytic performance in numerous chemical reactions. micromeritics.com The density, nature (Brønsted or Lewis), and strength of these acid sites are determining factors for catalytic activity and selectivity. micromeritics.commdpi.com A variety of analytical techniques have been developed for this purpose, with methods based on the sorption of basic probe molecules being particularly widespread and informative. rsc.orgdoi.org

Principle of Probe Molecule Sorption

The fundamental principle involves exposing the catalyst to a basic molecule (the probe) that adsorbs onto the acid sites. By monitoring this interaction using spectroscopic or thermal analysis techniques, one can extract detailed information about the acidic properties of the material. rsc.org The choice of the probe molecule is critical, as its size, shape, and basicity determine which acid sites it can access and titrate. micromeritics.com

Pyridine and its substituted derivatives are among the most commonly used probe molecules due to their chemical stability and well-understood spectroscopic signatures upon interaction with acid sites. doi.org The nitrogen atom in the pyridine ring can either accept a proton from a Brønsted acid site to form a pyridinium ion (PyH⁺) or donate its lone pair of electrons to an electron-deficient center, such as a metal cation, to form a coordinately bonded species at a Lewis acid site (L-Py). mdpi.com

Infrared Spectroscopy (FTIR) of Adsorbed Probes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for distinguishing between Brønsted and Lewis acid sites when used with a pyridine probe. rsc.orgdoi.org The vibrational modes of the pyridine ring are sensitive to the nature of the interaction with the surface. Specific absorption bands in the FTIR spectrum serve as fingerprints for different types of adsorbed pyridine species.

Brønsted Acid Sites : The formation of the pyridinium ion upon protonation by a Brønsted acid site gives rise to a characteristic IR band typically observed around 1540-1550 cm⁻¹. mdpi.comcsic.es

Lewis Acid Sites : Pyridine coordinately bonded to a Lewis acid site exhibits a distinct absorption band in the region of 1447-1460 cm⁻¹. mdpi.com

Shared Sites : A band appearing around 1485-1490 cm⁻¹ is often attributed to pyridine interacting with both Brønsted and Lewis sites. mdpi.com

The concentration of Brønsted and Lewis acid sites can be determined from the integrated intensities of these characteristic bands using the Lambert-Beer law, provided that the integrated molar extinction coefficients are known. rsc.orgosti.gov

Interaction TypeAdsorbed SpeciesCharacteristic FTIR Frequency (cm⁻¹)Reference
Brønsted AcidityPyridinium ion (PyH⁺)~1540 - 1550 mdpi.comcsic.es
Lewis AcidityCoordinated Pyridine (L-Py)~1447 - 1460 mdpi.comcsic.es
Brønsted + LewisShared Interaction~1485 - 1490 mdpi.com
Physisorbed/H-bondedHydrogen-bonded Pyridine~1440, ~1594 osti.gov

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) is a thermal analysis technique used to determine both the total number of acid sites and their strength distribution. micromeritics.comechemi.com The method involves saturating the catalyst with a probe molecule like pyridine at a specific temperature, removing any weakly physisorbed molecules, and then heating the sample at a constant rate. researchgate.net A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, monitors the desorption of the probe molecule as a function of temperature. micromeritics.com

The resulting TPD profile shows desorption peaks at different temperatures. The area under these peaks is proportional to the concentration of desorbed molecules and thus the number of acid sites. The temperature at which desorption occurs correlates with the strength of the acid sites; molecules desorbing at higher temperatures are bound to stronger acid sites. researchgate.netscielo.br

Desorption Temperature RangeAcid Site StrengthReference
150 - 300 °CWeak researchgate.net
300 - 500 °CModerate researchgate.net
500 - 600 °CStrong researchgate.net

Selective Quantification with Sterically Hindered Probes: 2,6-Di-tert-butylpyridine

While pyridine is an excellent general probe, its small size allows it to access nearly all acid sites within the porous structure of catalysts like zeolites. micromeritics.com To differentiate between acid sites on the external surface and those within micropores, sterically hindered probes are employed. 2,6-Di-tert-butylpyridine (DTBPy) is a bulky basic molecule that is widely used for this purpose. researchgate.netacs.orgkaist.ac.kr

Due to its large kinetic diameter (e.g., ~8 Å x 4.5 Å), 2,6-di-tert-butylpyridine is too large to enter the micropores of many common zeolites (e.g., 10-membered ring zeolites). researchgate.netresearchgate.netcuni.cz Consequently, it selectively titrates the acid sites located on the external surface or at the mouth of the pores. researchgate.netacs.org By comparing the acid site concentration measured with DTBPy to the total concentration measured with a smaller probe like pyridine, it is possible to quantify the distribution of internal versus external acid sites. acs.orgkaist.ac.kr

Research has shown that when using 2,6-di-tert-butylpyridine as a probe with FTIR, it primarily detects Brønsted acid sites, with a characteristic diagnostic band appearing around 1615 cm⁻¹. researchgate.netacs.orgkaist.ac.kracs.org Lewis acid sites are often not detected with this probe, likely due to steric repulsion between the bulky tert-butyl groups and the surface. acs.orgkaist.ac.kracs.org This selectivity makes DTBPy a valuable tool for characterizing the external Brønsted acidity of hierarchical catalysts, which is often critical for reactions involving large molecules. acs.orgacs.org The accessibility factor (AF), defined as the ratio of sites detected by DTBPy to the total sites detected by pyridine, provides a quantitative measure of the external surface acidity. acs.orgkaist.ac.kr

Computational and Theoretical Chemistry Studies of 2 Butylpyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and energetic properties of 2-butylpyridine systems. These calculations can predict various molecular properties that are crucial for understanding reactivity and intermolecular interactions.

DFT methods have been widely employed to study pyridine (B92270) derivatives. For instance, calculations on related systems like 2,6-bis(acylamino)pyridines have been used to understand their association with other molecules. cdnsciencepub.com Theoretical studies on the interaction of flavonol with functional monomers like 4-vinylpyridine (B31050) have also utilized DFT to determine optimal geometries and interaction energies. mdpi.com In such studies, the B3LYP functional combined with a basis set like 6-31+G(d,p) is often used to obtain reliable results for geometry optimization and energy calculations. mdpi.com

For this compound, DFT calculations can provide key descriptors such as:

Optimized Geometry: Determining the most stable conformation of the butyl chain relative to the pyridine ring.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

Charge Distribution: Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, offering insights into the molecule's polarity and interaction sites. mdpi.com

A hypothetical DFT study on this compound could investigate how the butyl group influences the electronic properties of the pyridine ring. The electron-donating nature of the alkyl group would be expected to increase the electron density on the ring, particularly at the nitrogen atom, thereby affecting its basicity and reactivity. Quantum chemical calculations can also model the interaction of this compound with other species, such as metal ions, which is relevant in coordination chemistry and catalysis. academie-sciences.fr

Table 1: Calculated Properties of Pyridine Derivatives from Theoretical Studies

PropertyMethod/Basis SetSystemFindingReference
Conformational EnergyDFT B3LYP/6-31+G(d,p)Flavonol-4-vinylpyridine complexThe interaction of the system is stronger in the gas phase than in solution. mdpi.com
Interaction EnergyDFT B3LYP/6-31+G(d,p)Flavonol-Monomer ComplexesThe interaction of the FL-MAA system is stronger than that of FL-4VPy. mdpi.com
HOMO/LUMO EnergiesDFT B3LYP/6-311G(d,p)2-Thioarylalkyl Benzimidazole DerivativesEHOMO was identified as a key descriptor for anthelmintic activity. biolscigroup.us
Basicity (pKa)Quantum Chemical Calculations2,6-di-tert-butylpyridine (B51100)In contrast to its high gas-phase basicity, it is an abnormally weak base in Me2SO (pKa = 0.81). cdnsciencepub.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions, dynamics, and the structure of liquids and interfaces.

While specific MD studies on pure this compound are not widely documented, extensive research has been conducted on the closely related N-butylpyridinium ([BPy]+) cation, a component of various ionic liquids. nih.govresearchgate.netresearchgate.net These simulations offer valuable insights into how the butyl-substituted pyridine moiety behaves in condensed phases.

A notable study investigated the nanostructure of the ionic liquid N-butylpyridinium tetrafluoroborate (B81430) ([BPy]BF4) at the interface with gold (Au) surfaces using MD simulations. nih.govresearchgate.net The key findings from these simulations include:

Interfacial Structuring: The ionic liquid exhibits significant ordering near the Au surface, with densities higher than in the bulk phase. nih.govresearchgate.net

Molecular Orientation: The butyl tail of the [BPy]+ cation consistently orients itself parallel to the gold surface. nih.govresearchgate.net The orientation of the pyridine ring, however, varies from parallel to perpendicular depending on factors like temperature and the specific crystallographic face of the gold. nih.govresearchgate.net

Surface Effects: The smoothness or corrugation of the Au surface influences the packing and ordering of the cations. nih.govresearchgate.net

Another MD simulation study focused on the binary mixture of [BPy][BF4] with acetonitrile. researchgate.net This work explored thermodynamic properties like density and viscosity, and analyzed the microscopic structure through radial distribution functions (RDFs), revealing how the different components of the mixture are organized at the molecular level. researchgate.net

These findings for the N-butylpyridinium cation can be extrapolated to understand the intermolecular interactions of neutral this compound. The simulations highlight the amphiphilic nature of the molecule, with a polar pyridine head and a nonpolar butyl tail, which will govern its self-assembly in liquids and its behavior at interfaces.

Table 2: Key Findings from Molecular Dynamics Simulations of N-Butylpyridinium Systems

SystemSimulation FocusKey FindingReference
[BPy][BF4] on Au surfacesNanostructure at solid/liquid interfaceThe butyl tail of the cation orients parallel to the surface, while the pyridine head's orientation depends on temperature and surface corrugation. nih.govresearchgate.net
[BPy][BF4] on Au surfacesDensity profilesThe density of the ionic liquid is significantly higher near the gold surface compared to the bulk phase. nih.govresearchgate.net
[BPy][BF4] with AcetonitrileThermodynamic properties and microstructureThe study investigated density, self-diffusion coefficients, viscosity, and vaporization enthalpy of the mixture. researchgate.net

Mechanistic Pathway Modeling and Reaction Dynamics Prediction

Computational chemistry is crucial for modeling reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and predict reaction dynamics. These studies provide a molecular-level understanding of how chemical transformations involving this compound and its derivatives occur.

For example, DFT calculations have been used to investigate the regiodivergent alkylation of pyridine. acs.org By calculating the free energy profiles for different reaction pathways, researchers could explain why different alkyllithium reagents lead to distinct regioselectivities (C2- vs. C4-alkylation). acs.org This type of modeling can be directly applied to predict the outcomes of reactions involving this compound.

Mechanistic studies have also been performed on reactions where butyl-substituted pyridines play a role. The sterically hindered base 2,6-di-tert-butylpyridine has been used in mechanistic studies to probe the role of proton transfer in electrochemical reactions. dtic.mil By comparing experimental data with digital simulations of various mechanistic models, it was determined that proton transfer pathways significantly influence both oxidation and reduction processes. dtic.mil

In another instance, 1-butylpyridinium (B1220074) tetrafluoroborate was used as a solvent in the multicomponent synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net While the pyridine derivative was part of the solvent, computational modeling of such systems can elucidate the role of the solvent in stabilizing intermediates and transition states, thereby influencing the reaction pathway and yield.

Table 3: Examples of Mechanistic Studies Involving Pyridine Derivatives

Reaction/ProcessSystem/CompoundComputational MethodInsight GainedReference
Regiodivergent AlkylationPyridine + AlkyllithiumDFT (B3LYP-D3)Explained how different alkyllithium aggregation states lead to distinct C2- or C4-alkylation regioselectivities. acs.org
Thiol/Disulfide Redox2,6-di-tert-butylpyridine (as base)Digital Simulation of Mechanistic ModelsDemonstrated that proton transfer pathways have a pronounced influence on both oxidative and reductive pathways. dtic.mil
Formation of Pyrano[2,3-d]pyrimidines1-butylpyridinium tetrafluoroborate (as solvent)Not specified, but plausible pathway proposedThe ionic liquid acts as a neutral solvent for the multicomponent condensation reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models rely on calculated molecular descriptors to build predictive equations.

A QSPR study was conducted on the infinite-dilution activity coefficients of various organic compounds in the ionic liquid 4-methyl-N-butylpyridinium tetrafluoroborate. researchgate.net This study successfully developed a three-parameter QSPR model using theoretical molecular descriptors to correlate with the experimental data. researchgate.net Such models are valuable for predicting the behavior of solutes in pyridine-based ionic liquids.

QSAR models are widely used in drug discovery. Although specific QSAR models focused solely on this compound are not prevalent, studies on diverse sets of pyridine derivatives illustrate the approach. For instance, QSAR modeling has been applied to large sets of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, many of which contain pyridine scaffolds. nih.govresearchgate.net These studies use genetic algorithms and statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build robust models that can predict the inhibitory activity of new compounds. nih.govresearchgate.net Key molecular descriptors often include 2D and 3D autocorrelation descriptors, which relate to the topology and geometry of the molecule. nih.gov

The general workflow of a QSAR/QSPR study involves:

Assembling a dataset of compounds with measured activity/property.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

Using statistical methods to select the most relevant descriptors and build a regression model.

Validating the model's predictive power using internal (cross-validation) and external test sets. biolscigroup.us

These models can be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties, thus accelerating the discovery process. mdpi.com

Predictive Studies for Rational Design of Novel this compound Derivatives

Computational and theoretical studies are at the forefront of the rational design of novel molecules. By predicting the properties and behavior of yet-to-be-synthesized compounds, these methods guide synthetic efforts toward targets with enhanced performance for specific applications.

The principles of rational design have been applied in systems involving substituted pyridines. For example, 2,6-di-tert-butylpyridine was used as a non-nucleophilic proton trap in the optimized synthesis of chlorinated intermediates for supramolecular dendrimers. acs.org The choice of this specific base was guided by its known steric and electronic properties, a concept central to rational design.

In the field of medicinal chemistry, a study on the rational design of transient receptor potential vanilloid 1 (TRPV1) antagonists involved the investigation of 2-substituted 6-tert-butylpyridine derivatives. researchgate.net The analysis of structure-activity relationships, often supported by molecular modeling and docking, indicated that pyridine derivatives showed excellent antagonism, guiding further optimization of the molecular scaffold. researchgate.net

Similarly, in materials science, tert-butylpyridine is used as an additive in the electrolyte for dye-sensitized solar cells (DSSCs). scielo.br Computational modeling can help in the design of new pyridine derivatives with tailored electronic properties to improve interactions at the dye-semiconductor interface, potentially leading to higher cell efficiencies.

The predictive power of these studies allows chemists to:

Screen virtual libraries of this compound derivatives for desired properties.

Optimize lead compounds by suggesting specific structural modifications.

Understand the molecular-level interactions that govern performance in a given application.

This in silico-first approach saves significant time and resources compared to traditional trial-and-error synthesis and testing.

Emerging Research Directions and Future Perspectives for 2 Butylpyridine

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The drive towards environmentally friendly chemical processes has spurred research into sustainable synthesis methods for 2-butylpyridine and its derivatives. scientificupdate.comijnc.ir Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use renewable resources, are at the forefront of these innovations. ijnc.ir

Key areas of development in the green synthesis of pyridine (B92270) derivatives include:

Catalysis-Driven Transformations: The use of efficient catalysts is crucial for developing sustainable synthetic routes. ijnc.ir For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes have been developed for the synthesis of functionalized pyridines under mild conditions. rsc.org

Renewable Feedstocks: Researchers are exploring the use of biomass-derived starting materials to replace petroleum-based precursors.

Solvent-Free and Aqueous-Phase Reactions: Conducting reactions in water or without a solvent can significantly reduce the environmental impact of chemical processes. ijnc.ir

Flow Chemistry and Biocatalysis: These green technologies offer advantages such as improved efficiency, safety, and scalability. ijnc.ir

Recent studies have highlighted the use of ionic liquids, such as n-butylpyridinium tetrafluoroborate (B81430), as environmentally benign solvents and catalysts for the synthesis of various organic compounds. researchgate.netresearchgate.net These ionic liquids can be recycled and reused, further enhancing the sustainability of the process.

Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

This compound and its derivatives are being investigated for their role in advanced catalytic systems. The steric and electronic properties of the butyl group can influence the activity and selectivity of metal-based catalysts.

Researchers are focused on designing catalysts with:

High Selectivity: The ability to target a specific reaction product is essential for minimizing waste and improving efficiency.

High Efficiency: Catalysts with high turnover numbers (TON) and turnover frequencies (TOF) are desirable for industrial applications.

Palladium-based catalysts have shown significant promise in this area. For example, a highly stable and efficient palladium-aryldiphosphine catalytic system has been developed for the carbonylation of alkenes, achieving a TON of over 2,390,000 and a TOF of 100,000 h⁻¹. nih.gov Bimetallic nanoparticles, such as palladium-copper and palladium-silver, have also demonstrated high efficiency in the selective hydrogenation of pyridine and its derivatives. d-nb.info

The development of these advanced catalytic systems is crucial for the sustainable production of fine chemicals and pharmaceuticals.

Identification and Optimization of Novel Therapeutic Agents

Pyridine and its derivatives have long been recognized for their pharmacological properties and are found in numerous approved drugs. jchemrev.comresearchgate.net Research is ongoing to identify and optimize new therapeutic agents based on the this compound scaffold.

Antimicrobial Activity: A pyridine carboxamide derivative, MMV687254, which contains a butyl group, has been identified as a promising agent against Mycobacterium tuberculosis. asm.org This compound was found to be as active as isoniazid (B1672263) in macrophages. asm.org

Neurological Applications: Derivatives of 2-butyl-3,4,5,6-tetrahydro-pyridine have been explored for their potential as analgesic, anti-inflammatory, and antimicrobial agents. ontosight.ai Additionally, certain 2- and 3-tert-butylpyridinium propane (B168953) regioisomers have shown pharmacological profiles similar to positive allosteric modulators of nicotinic acetylcholine (B1216132) receptors, suggesting their potential as antidotes for nerve agent poisoning. researchgate.net

The structural diversity of pyridine derivatives allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery.

Integration into Next-Generation Functional Materials and Nanoscience

The unique properties of this compound and its derivatives make them valuable components in the development of advanced functional materials and in the field of nanoscience.

Functional Materials: Pyridine derivatives are used in the creation of smart materials, such as those that respond to light. icn2.cat These photoresponsive materials have applications in anti-counterfeiting technologies and smart coatings. icn2.cat

Nanoscience: In the synthesis of nanomaterials, 2,6-di-tert-butylpyridine (B51100) has been used as a proton scavenger in the polymerization of isobutylene. fishersci.sesigmaaldrich.comchemicalbook.com Furthermore, 4-tert-butylpyridine (B128874) is a component in electrolytes for dye-sensitized solar cells and has been shown to influence the stability of the device. mdpi.comacs.org Research has also focused on developing hole transport materials for perovskite solar cells that are free of 4-tert-butylpyridine to enhance environmental and thermal stability. acs.org Supercritical CO2 has been utilized with tert-butylpyridine as an additive for the crystallization of 2D metal-organic frameworks. researchgate.net

The ability to tailor the properties of these materials by modifying the pyridine ring opens up possibilities for a wide range of applications.

Exploration in Environmental Remediation Technologies

The application of this compound derivatives in environmental remediation is an emerging area of research. These compounds can be used to remove pollutants from contaminated water and soil.

Pollution Control: Derivatives of 4-(tert-butyl)-2-chloropyridine (B1527606) have been shown to be effective in treating contaminated water. The ability of these compounds to form stable complexes with pollutants makes them suitable for developing new remediation technologies.

Removal of Persistent Organic Pollutants (POPs): Studies have investigated the use of natural coagulants, such as locust bean gum, for the removal of p-tert-butylphenol and other pyridine derivatives from landfill leachate. researchgate.netnih.gov

These findings suggest that this compound and its derivatives could play a role in the development of sustainable solutions for environmental cleanup.

Q & A

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Adhere to standardized reporting guidelines (e.g., Beilstein Journal’s experimental section requirements). Document reaction conditions (time, temperature, catalysts) meticulously and share raw data (e.g., NMR spectra) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylpyridine
Reactant of Route 2
Reactant of Route 2
2-Butylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.